4-Phenyl-2-(4-pyridyl)thiazole

Description

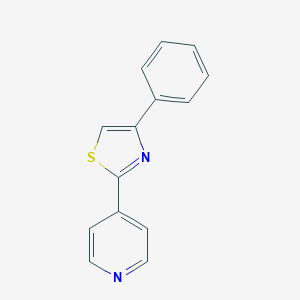

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-pyridin-4-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWADCDCAPDAQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353340 |

Source

|

| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106950-18-9 |

Source

|

| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106950-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Thiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Hantzsch Synthesis of 4-Phenyl-2-(4-pyridyl)thiazole

Heterocyclic compounds are the bedrock of medicinal chemistry, with nitrogen- and sulfur-containing rings being particularly prominent.[1] Among these, the thiazole ring system, an aromatic five-membered heterocycle, is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4]

The 2,4-disubstituted thiazole motif, specifically, serves as a critical pharmacophore in many biologically active molecules.[5] The target of this guide, this compound, combines the phenyl and pyridyl moieties on a central thiazole core, creating a structure of significant interest for library synthesis and drug development.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound via the Hantzsch thiazole synthesis. First described by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and versatile methods for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide.[6][7] We will delve into the underlying mechanism, provide a field-proven experimental protocol, discuss optimization strategies, and outline methods for structural verification.

Pillar 1: The Reaction Mechanism – A Stepwise Dissection

The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established multi-step pathway.[8] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The overall reaction for this compound involves the condensation of α-bromoacetophenone with isonicotinothioamide.

The process can be broken down into three primary stages:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the electron-rich sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone.[9] This is a classic SN2 reaction, where the halogen (in this case, bromine) acts as the leaving group. The reactivity of the α-haloketone is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl, reflecting the leaving group ability.[10]

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety, leading to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.[1][9]

-

Dehydration and Aromatization: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate.[8] This step is thermodynamically driven by the formation of the stable, aromatic thiazole ring, which is the final product.[9]

Caption: Fig. 2: Experimental Workflow for Synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.45 g (10.5 mmol) of isonicotinothioamide in 25 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

Addition of α-Haloketone: In a separate beaker, dissolve 1.99 g (10 mmol) of α-bromoacetophenone in 25 mL of absolute ethanol. Add this solution dropwise to the stirring thioamide solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring. [11]The reaction progress should be monitored periodically (e.g., every hour) using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane). [1]The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.

-

Product Isolation (Work-up): After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. [1]Pour the cooled reaction mixture slowly into a beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution while stirring. [1]This step neutralizes the hydrobromic acid formed during the reaction, causing the thiazole product, which is poorly soluble in water, to precipitate. [1]5. Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The expected product is a solid.

Pillar 3: Process Optimization and Troubleshooting

Even with a robust protocol, variations in reagent quality, equipment, or technique can impact the outcome. A systematic approach to optimization and troubleshooting is key to achieving consistent, high-yield results.

Critical Parameter Analysis

-

Solvent Choice: Polar protic solvents like ethanol and methanol are highly effective as they facilitate the SN2 reaction and dissolve the starting materials. [11]In some cases, a mixture of ethanol and water can improve yields. [2]* Temperature Control: While many Hantzsch syntheses require heating to proceed at a reasonable rate, excessive heat can lead to the formation of byproducts and decomposition, reducing the overall yield. [11]Refluxing in ethanol provides a controlled and effective temperature.

-

Stoichiometry: A slight excess of the thioamide (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion by ensuring the full consumption of the more expensive α-haloketone.

-

Work-up pH: The basicity of the neutralization solution is critical. The pH should be sufficiently high to deprotonate the thiazole product (if it forms a salt with HBr) and ensure complete precipitation. Sodium carbonate or sodium bicarbonate are commonly used for this purpose. [11]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. | 1. Extend the reaction time and continue monitoring by TLC. Ensure the reflux temperature is maintained. [11] |

| 2. Reagent degradation. | 2. Use high-purity, fresh reagents. α-haloketones can be lachrymatory and unstable; store properly. | |

| 3. Product is soluble in the work-up solution. | 3. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. | |

| Oily Product / Fails to Crystallize | 1. Presence of impurities. | 1. Purify the crude product using column chromatography on silica gel. |

| 2. Residual solvent. | 2. Ensure the product is thoroughly dried under vacuum. | |

| Formation of Byproducts | 1. Reaction temperature is too high. | 1. Reduce the reaction temperature or use a lower-boiling solvent, though this may increase reaction time. |

| 2. Impure starting materials. | 2. Recrystallize or distill starting materials before use. [12] |

Product Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step.

-

Physical Properties: The final product should be a solid. Its melting point should be determined and compared to literature values.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the phenyl and pyridyl rings in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the C5-proton of the thiazole ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the three different aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₄H₁₀N₂S = 238.31 g/mol ). * Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=N, C=C, and C-S stretching vibrations within the heterocyclic system.

-

Conclusion

The Hantzsch thiazole synthesis provides a powerful and straightforward route to this compound, a molecule with significant potential in medicinal chemistry. By understanding the core reaction mechanism, adhering to a validated experimental protocol, and applying systematic troubleshooting, researchers can reliably produce this valuable scaffold. The true strength of the Hantzsch synthesis lies not only in its historical significance but also in its continued relevance and adaptability, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

Bouherrou, O., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017;22(9):1439. Available from: [Link]

-

Al-Omar, M. A. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2010;15(11):8124-8184. Available from: [Link]

-

Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987:639-643. Available from: [Link]

-

Kavaliauskas, P., et al. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. 2024. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

-

Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. 2020. Available from: [Link]

-

BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. 2024;13(2). Available from: [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available from: [Link]

-

Yogi, P., et al. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Pharmatutor. 2022. Available from: [Link]

-

ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

-

ResearchGate. A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. Available from: [Link]

-

Yogi, P., et al. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. 2015;28(4):927-932. Available from: [Link]

-

CUTM Courseware. Thiazole. CUTM. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Gandeepan, P., et al. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. 2025. Available from: [Link]

-

Bouherrou, O., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. 2017. Available from: [Link]

-

Al-Ostoot, F. H., et al. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. 2023;28(14):5480. Available from: [Link]

-

da Silva, A. C. S., et al. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. 2018. Available from: [Link]

-

ResearchGate. Derivatives from Thiazole Derivative. ResearchGate. 2021. Available from: [Link]

-

PubChem. 4-Phenyl-thiazole. PubChem. Available from: [Link]

-

Scribd. Hantzsch Thiazole Synthesis 2010. Scribd. Available from: [Link]

-

IJRPB. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IJRPB. 2021;2(2). Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

-

ResearchGate. Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

-

Al-Suhaibani, S. S., et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. 2019. Available from: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenyl-2-(4-pyridyl)thiazole using Nuclear Magnetic Resonance (NMR)

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation and spectroscopic characterization of 4-Phenyl-2-(4-pyridyl)thiazole using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will detail the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy to unambiguously assign every proton and carbon atom, confirm the molecular connectivity, and probe the compound's conformational preferences in solution.

Introduction: The Significance of the Phenylpyridylthiazole Scaffold

The this compound core is a privileged heterocyclic scaffold found in a variety of compounds with significant biological and material science applications. Thiazole derivatives are known to exhibit a wide range of pharmaceutical activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific arrangement of the phenyl and pyridyl rings on the central thiazole moiety dictates the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions, which are critical determinants of its function.

Given the isomeric possibilities and the nuanced electronic environments of the constituent aromatic rings, unambiguous structural verification is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing precise, atom-level information on the molecular structure in solution. This guide presents a field-proven, systematic workflow for leveraging the full potential of modern NMR to achieve a complete and trustworthy characterization of this important molecule.

The NMR Strategy: A Multi-Experiment, Self-Validating Approach

The cornerstone of our approach is the sequential and synergistic use of multiple NMR experiments. Each experiment provides a unique piece of the structural puzzle, and the collective data serves as a self-validating system, ensuring the final assignment is robust and error-free.

Causality of Experimental Choices

-

¹H NMR: The starting point. It provides the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proton count), and their splitting patterns (J-coupling), which reveals the number of neighboring protons.

-

¹³C NMR (with DEPT-135): Reveals the number of distinct carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling networks. This is indispensable for tracing the connectivity of protons within individual spin systems, such as the protons on the phenyl and pyridyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (one-bond ¹JCH coupling). This experiment definitively links the proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The key to assembling the molecular fragments. It detects long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. This allows us to connect the phenyl and pyridyl rings to the correct positions on the thiazole core.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (<5 Å), irrespective of their bonding.[2][3] This is crucial for determining the preferred conformation and the relative spatial orientation of the aromatic rings.

The logical flow of these experiments is visualized below.

Caption: A logical workflow for the NMR-based structural elucidation of this compound.

Experimental Protocols

Sample Preparation

The choice of solvent is a critical first step. It must fully dissolve the analyte and should have minimal signal interference in the regions of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for many nitrogen-containing heterocycles due to its high dissolving power. Alternatively, deuterated chloroform (CDCl₃) can be used. The solvent can influence the chemical shifts of protons, particularly those near heteroatoms or involved in hydrogen bonding.[4][5][6][7]

Protocol:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), at 0 ppm.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse programs provided by the spectrometer manufacturer are typically sufficient.

Key Acquisition Parameters:

-

¹H NMR: 16-32 scans, spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-2048 scans, spectral width of ~220 ppm, using proton decoupling.

-

COSY: 256-512 increments in the indirect dimension, 8-16 scans per increment.

-

HSQC: Optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

-

HMBC: Optimized for long-range coupling constants of 8-10 Hz.

-

NOESY: A mixing time of 500-800 ms is typically appropriate for small molecules to allow for the buildup of Nuclear Overhauser Effects.[8]

Spectral Analysis and Interpretation

Note: The chemical shifts (δ) provided below are typical and may vary slightly based on solvent and concentration. They are presented for illustrative purposes.

¹H NMR Spectrum: The Initial Blueprint

The ¹H NMR spectrum provides the first look at the proton framework. We expect to see signals corresponding to three distinct structural units: the 4-phenyl group, the 2-(4-pyridyl) group, and the thiazole ring.

-

Pyridyl Protons (A, B): The pyridine ring exhibits two sets of chemically equivalent protons due to symmetry. The protons ortho to the nitrogen (H-A) are typically deshielded and appear as a doublet around 8.7 ppm. The protons meta to the nitrogen (H-B) are more shielded and appear as a doublet around 8.0 ppm. The coupling between them (³JAB) is a typical ortho coupling of ~6 Hz.[9]

-

Phenyl Protons (C, D, E): The monosubstituted phenyl ring gives rise to three distinct signals. The ortho protons (H-C) appear as a doublet around 7.9 ppm. The meta (H-D) and para (H-E) protons often overlap, creating a complex multiplet between 7.4-7.6 ppm.

-

Thiazole Proton (F): The single proton on the thiazole ring (H-F) is in a unique electronic environment and typically appears as a sharp singlet, often downfield, around 8.2 ppm.

¹³C NMR and DEPT-135: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. The DEPT-135 experiment is then used to confirm the identity of each signal.

-

Thiazole Carbons: The three carbons of the thiazole ring are expected in the 115-165 ppm range. C2 and C4, being attached to heteroatoms, are significantly downfield.[10][11]

-

Pyridyl Carbons: The carbons of the pyridine ring appear in the aromatic region (120-155 ppm). The carbon atom adjacent to the nitrogen (C-ortho) is typically the most deshielded.

-

Phenyl Carbons: The six carbons of the phenyl ring will also be in the aromatic region (125-140 ppm). The carbon attached to the thiazole ring (ipso-carbon) will be a quaternary signal, absent in the DEPT-135 spectrum.

2D NMR: Connecting the Pieces

The COSY spectrum confirms the coupling relationships within the rings. A cross-peak between the signals at ~8.7 ppm (H-A) and ~8.0 ppm (H-B) confirms they are part of the same pyridyl spin system. Similarly, correlations will be observed between the protons of the phenyl ring (H-C, H-D, H-E). The thiazole proton (H-F) will show no COSY correlations, confirming it is an isolated spin.

The HSQC spectrum provides the definitive one-bond C-H correlations, allowing for the unambiguous assignment of all protonated carbons. For example, the proton signal at ~8.2 ppm (H-F) will show a correlation to its attached thiazole carbon signal.

The HMBC spectrum is the most critical for confirming the overall connectivity between the rings. The key correlations are those that span the ring junctions.

Caption: Key HMBC correlations confirming the connectivity of the phenyl, pyridyl, and thiazole rings.

Key Expected HMBC Correlations:

-

Thiazole H-F to Phenyl C-ipso: A three-bond correlation (³JCH) from the thiazole proton (H-F) to the quaternary carbon of the phenyl ring directly attached to the thiazole (C-ipso). This proves the phenyl ring is at position 4.

-

Pyridyl H-B to Thiazole C2: A three-bond correlation (³JCH) from the pyridyl protons meta to the nitrogen (H-B) to the C2 carbon of the thiazole ring. This proves the pyridyl ring is at position 2.

-

Phenyl H-C to Thiazole C4 & C5: Two- and three-bond correlations from the ortho-phenyl protons (H-C) to the C4 and C5 carbons of the thiazole ring, further cementing the phenyl-thiazole linkage.

The NOESY spectrum reveals through-space interactions. Key expected correlations would be between:

-

The thiazole proton (H-F) and the ortho-protons of the phenyl ring (H-C).

-

The ortho-protons of the pyridyl ring (H-A) and the thiazole proton (H-F), depending on the rotational conformation. The presence and relative intensity of these cross-peaks provide valuable insight into the time-averaged conformation of the molecule in solution, specifically the dihedral angles between the planes of the three rings.[12][13]

Data Summary

The culmination of this multi-faceted analysis is a complete and validated assignment of all NMR signals. This data should be compiled into a clear, comprehensive table.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (from H to C) |

| Thiazole | |||||

| 2 | ~168.0 | - | - | - | - |

| 4 | ~155.0 | - | - | - | - |

| 5 | ~118.0 | ~8.2 | s | - | C-4, C-Phenyl(ipso) |

| Pyridyl | |||||

| 2', 6' | ~150.5 | ~8.7 | d | ~6.0 | C-4', C-Thiazole(2) |

| 3', 5' | ~121.5 | ~8.0 | d | ~6.0 | C-2', C-Thiazole(2) |

| 4' | ~142.0 | - | - | - | - |

| Phenyl | |||||

| 1'' | ~134.0 | - | - | - | - |

| 2'', 6'' | ~126.5 | ~7.9 | d | ~7.5 | C-4'', C-Thiazole(4), C-Thiazole(5) |

| 3'', 5'' | ~129.0 | ~7.5 | m | - | C-1'', C-5'' |

| 4'' | ~128.0 | ~7.4 | m | - | C-2'' |

Table 1: Consolidated NMR assignments for this compound in DMSO-d₆. δ and J values are representative.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust, self-validating methodology for the complete spectroscopic characterization of this compound. This approach, which emphasizes understanding the causal logic behind each experiment, allows for the unambiguous assignment of every proton and carbon signal, definitive confirmation of the molecular connectivity through key HMBC correlations, and insights into the molecule's solution-state conformation via NOESY. This comprehensive characterization is fundamental for quality control, reaction monitoring, and establishing the structure-activity relationships crucial for drug discovery and materials science.

References

-

Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

-

Valiulin, R. A. (2025). Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic. [Link]

-

Yáñez, F. D., et al. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Chilean Chemical Society. [Link]

-

The Royal Society of Chemistry. Supplementary Information for scientific paper. [Link]

-

FJIMOTO, M., & TSUZUKI, H. (1994). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]

-

UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. University of California, San Diego. [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Chemistry. [Link]

-

Sárady, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. [Link]

-

University of Ottawa. (2018). NOESY and ROESY. uOttawa NMR Facility. [Link]

-

University of Regensburg. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Link]

-

Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. [Link]

-

LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. [Link]

-

University of Alberta. (2007). NMR News 98-08. [Link]

-

Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Zhou, H. (2019). NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. [Link]

-

Hockstedler, A. N., et al. (2019). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry. [Link]

-

Still, I. W. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (scs) effects in the 4-thiazoline-2-thione series. Canadian Journal of Chemistry. [Link]

-

Journal of Current Pharma Research. (2011). Synthesis and biological activity of 4”–substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]

-

ACD/Labs. (2021). ¹H–¹H Coupling in Proton NMR. [Link]

-

Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

Wikipedia. (n.d.). J-coupling. [Link]

-

Al-Omair, M. A., et al. (2022). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ResearchGate. (n.d.). ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]

-

de Oliveira, A. L., et al. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry. [Link]

-

El-Metwaly, N. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles. ChemistryOpen. [Link]

-

Al-Ghorbani, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. [Link]

-

Al-Ayash, A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Scientific Reports. [Link]

-

Bondock, S., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. [Link]

Sources

- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 5. scielo.br [scielo.br]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. thieme-connect.de [thieme-connect.de]

- 8. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. asianpubs.org [asianpubs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 98-08 [nmr.chem.ualberta.ca]

- 13. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]

The Definitive Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 4-Phenyl-2-(4-pyridyl)thiazole

Abstract

This technical guide provides a comprehensive framework for the high-resolution mass spectrometry (HRMS) analysis of 4-Phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document moves beyond rote protocols to deliver a deep, mechanistic understanding of the analytical process, from sample preparation to spectral interpretation. Authored from the perspective of a seasoned application scientist, this guide is designed to empower researchers, scientists, and drug development professionals to achieve accurate, reproducible, and insightful HRMS data for this and structurally related small molecules. We will delve into the critical aspects of method development, including sample preparation, liquid chromatography coupling, mass spectrometer settings, and the elucidation of fragmentation pathways, all grounded in established scientific principles and supported by authoritative references.

Introduction: The Analytical Imperative for this compound

This compound belongs to a class of heterocyclic compounds that are cornerstones in the development of novel therapeutic agents and functional materials. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the phenyl and pyridyl moieties contribute to the molecule's physicochemical properties and potential biological interactions. Its structural characterization is paramount for quality control, metabolite identification, and understanding its mechanism of action.

High-resolution mass spectrometry (HRMS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and mass accuracy. This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, a critical step in structural elucidation. This guide will provide the foundational knowledge and practical protocols to effectively leverage HRMS for the comprehensive analysis of this compound.

Foundational Knowledge: Chemical Properties of this compound

A thorough understanding of the analyte's properties is the bedrock of robust analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂S | |

| Molecular Weight | 238.31 g/mol | |

| Monoisotopic Mass | 238.05647 u | Calculated |

| Structure | Phenyl and pyridyl rings linked by a thiazole core |

The presence of a basic nitrogen atom on the pyridine ring makes this compound amenable to positive-ion electrospray ionization (ESI), a common and effective ionization technique for such molecules.

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the comprehensive workflow for the HRMS analysis of this compound.

Caption: A comprehensive workflow for the HRMS analysis of this compound.

Detailed Protocol: Sample Preparation

The quality of your data is intrinsically linked to the quality of your sample preparation. For small molecules like this compound, the primary goal is to achieve a pure, particulate-free solution at an appropriate concentration for LC-HRMS analysis.

Objective: To prepare a clean, soluble sample at a concentration suitable for LC-HRMS analysis, typically in the low µg/mL to high ng/mL range.

Materials:

-

This compound solid standard

-

LC-MS grade methanol or acetonitrile

-

LC-MS grade water

-

Formic acid (optional, for enhancing ionization)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Procedure:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance.

-

Transfer the solid to a 1 mL volumetric flask.

-

Add a small amount of LC-MS grade methanol or acetonitrile to dissolve the solid completely.

-

Bring the volume up to the 1 mL mark with the same solvent. This is your stock solution.

-

-

Intermediate and Working Standard Preparation:

-

Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL). Use a mixture of LC-MS grade water and organic solvent (e.g., 50:50 acetonitrile:water) for dilutions to ensure compatibility with the initial mobile phase conditions.

-

For positive mode ESI, adding 0.1% formic acid to the final working solution can improve protonation and enhance the signal.[1]

-

-

Final Filtration:

-

Before transferring the working solution to an autosampler vial, filter it through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

-

Causality Behind Choices:

-

LC-MS Grade Solvents: These high-purity solvents are essential to minimize background noise and interfering signals in the mass spectrometer.

-

Formic Acid: The addition of a small amount of acid to the sample and mobile phase helps to protonate the basic nitrogen on the pyridine ring, leading to a more stable and abundant [M+H]⁺ ion in positive ESI mode.

-

Filtration: This is a critical step to protect the delicate components of the LC system and mass spectrometer from blockages, ensuring instrument longevity and data quality.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Parameters

Coupling liquid chromatography to HRMS allows for the separation of the analyte from any potential impurities and provides retention time as an additional identification parameter.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Table of Recommended LC-HRMS Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase with an acid modifier for efficient protonation. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase for eluting the analyte. |

| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. | A gradient elution is typically necessary to achieve good peak shape and resolution for compounds like this. |

| Flow Rate | 0.2 - 0.4 mL/min (for UHPLC) | Appropriate for standard 2.1 mm ID columns. |

| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is readily protonated. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimized for efficient ion generation. |

| Gas Temperatures | Instrument-specific, typically 250-350 °C for desolvation | To effectively remove solvent from the ESI plume. |

| Mass Analyzer | Q-TOF or Orbitrap | Capable of high resolution and accurate mass measurements. |

| Scan Range (MS1) | m/z 50 - 500 | To cover the mass of the precursor ion and potential low-mass fragments. |

| Resolution (MS1) | > 30,000 | To ensure accurate mass measurement and elemental composition determination. |

| Data Acquisition | Full Scan (MS1) and Tandem MS (MS2) | MS1 for accurate mass of the precursor, MS2 for structural fragmentation information. |

| Collision Energy (MS2) | Ramped or stepped collision energy (e.g., 10-40 eV) | To induce fragmentation and observe a range of product ions. |

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The primary advantage of HRMS is the ability to determine the mass of an ion with high accuracy, typically within 5 ppm.[2] This allows for the confident determination of the elemental composition.

Expected Ion:

-

Protonated Molecule [M+H]⁺: For C₁₄H₁₀N₂S, the expected protonated species is [C₁₄H₁₁N₂S]⁺.

-

Calculated Monoisotopic Mass of [M+H]⁺: 239.06374 u

An experimentally measured mass within a narrow tolerance (e.g., ± 5 ppm) of this calculated value provides strong evidence for the presence of this compound.

Elucidation of the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule and gain structural insights. By isolating the [M+H]⁺ ion (m/z 239.0637) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

Based on the known fragmentation patterns of thiazole and pyridine derivatives, a plausible fragmentation pathway for protonated this compound is proposed below. The fragmentation is likely to be initiated by cleavage of the bonds within the thiazole ring, which is a common fragmentation pathway for such heterocyclic systems.

Caption: Proposed fragmentation pathway for protonated this compound.

Mechanistic Interpretation:

-

Formation of [C₈H₆NS]⁺ (m/z 148.0215): A likely initial fragmentation is the cleavage of the bond between the thiazole and pyridine rings, leading to the loss of a neutral pyridine molecule (C₅H₅N). However, a more plausible fragmentation involves the cleavage of the thiazole ring itself, leading to the loss of a neutral species corresponding to the pyridine ring attached to a carbon and nitrogen from the thiazole, resulting in a phenyl-containing thiazole fragment.

-

Formation of [C₆H₅N]⁺ (m/z 77.0390): This fragment corresponds to the protonated pyridine ring, resulting from the cleavage of the bond connecting it to the thiazole ring.

-

Formation of [C₇H₅S]⁺ (m/z 121.0106): This fragment likely arises from the [C₈H₆NS]⁺ ion through the loss of hydrogen cyanide (HCN).

-

Formation of [C₆H₅]⁺ (m/z 77.0390): The phenyl cation can be formed from the [C₈H₆NS]⁺ fragment via the loss of a thiocyanate radical (•SCN).

The accurate mass measurement of these fragment ions using HRMS provides further confidence in their elemental composition and, by extension, the structure of the parent molecule.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of accurate mass measurement of the precursor ion, the logical fragmentation pattern observed in the MS/MS spectrum, and the consistent retention time from the LC separation provides a multi-faceted confirmation of the analyte's identity. For regulated environments, the inclusion of an internal standard and the generation of calibration curves would further enhance the quantitative robustness of the method.

Conclusion

This technical guide has provided an in-depth, scientifically grounded approach to the HRMS analysis of this compound. By understanding the "why" behind the "how," researchers can develop and troubleshoot robust analytical methods, leading to high-quality, reliable data. The principles and protocols outlined here are not only applicable to the target analyte but can also be adapted for the analysis of a wide range of similar small molecules, making this guide a valuable resource for any laboratory engaged in chemical analysis and structural elucidation.

References

-

Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3657–3667. [Link]

-

Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

-

Pico, Y. (2017). Chapter 1 - HRMS: Fundamentals and Basic Concepts. In Applications of High Resolution Mass Spectrometry (pp. 1-14). Elsevier. [Link]

-

Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409–418. [Link]

-

HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2022). International Journal of Current Pharmaceutical Research, 15(3), 9-13. [Link]

Sources

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of 4-Phenyl-2-(4-pyridyl)thiazole

This guide provides a comprehensive overview of the theory, experimental procedures, and data analysis involved in determining the crystal structure of 4-Phenyl-2-(4-pyridyl)thiazole using single-crystal X-ray diffraction. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of small organic molecules.

Introduction: The Significance of Structural Elucidation

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its derivatives have shown potential as anticancer agents and kinase inhibitors.[4][5] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, governs its physicochemical properties and biological activity. Therefore, determining the crystal structure of this compound is crucial for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4]

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for obtaining detailed information about the atomic and molecular structure of crystalline materials.[6][7][8] This powerful method allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, providing unparalleled insight into the molecule's conformation and intermolecular interactions.[6][7]

Experimental Methodology: From Powder to Structure

The journey from a powdered sample to a refined crystal structure involves a series of critical steps, each requiring careful execution and consideration.

Synthesis and Purification

The synthesis of this compound can be achieved through established methods, such as the Hantzsch thiazole synthesis, by reacting a thioamide with a phenacyl bromide.[9] Following synthesis, the crude product must be purified to obtain a sample suitable for crystal growth. Recrystallization is the most effective method for purifying nonvolatile organic solids.[10][11] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[10][12]

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[10][11] Common solvents for recrystallizing organic compounds include ethanol, methanol, acetone, and ethyl acetate. A solvent screening should be performed to identify the optimal solvent or solvent mixture for this compound.

-

Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a saturated solution.[11][13] Using an excess of solvent will reduce the yield of the purified crystals.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.[13]

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[11][12] The flask can then be placed in an ice bath to maximize crystal formation.[10]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient size and quality for SC-XRD analysis is often the most challenging step.[14] The slow evaporation of a saturated solution is a common and effective technique.

Step-by-Step Crystal Growth Protocol:

-

Prepare a saturated solution of the purified this compound in a suitable solvent.

-

Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment at a constant temperature.

-

Monitor the container over several days to weeks for the formation of single crystals. Suitable crystals for SC-XRD should be well-formed, transparent, and typically between 0.1 and 0.3 mm in size.[15]

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[15] The diffractometer consists of an X-ray source, the goniometer for precise crystal orientation, and a detector to record the diffracted X-rays.[6][7]

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6][16] This process captures a three-dimensional representation of the diffraction pattern. The data collection strategy aims to measure a complete and redundant set of reflections to a desired resolution.[17]

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray beams, is then used to solve and refine the crystal structure. This process is typically performed using specialized software packages like SHELX.[18][19]

-

Structure Solution: The initial step involves determining the approximate positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.[18]

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[20] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Data Analysis and Interpretation

The final output of a successful single-crystal X-ray diffraction experiment is a Crystallographic Information File (CIF).[21] The CIF contains a wealth of information about the crystal structure, including:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.[15]

-

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.[15]

-

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

-

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.

-

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

-

Intermolecular Interactions: Information about non-covalent interactions, such as hydrogen bonds and π-π stacking, which play a crucial role in crystal packing.

Data Visualization and Validation:

The three-dimensional structure can be visualized using software like Mercury. It is essential to validate the final crystal structure to ensure its quality and accuracy. The checkCIF utility, provided by the International Union of Crystallography (IUCr), is a standard tool for this purpose.[21][22][23] It checks for crystallographic alerts and potential issues with the structural model.

Visualization of the Experimental Workflow

The entire process, from sample preparation to the final refined structure, can be visualized as a systematic workflow.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Tabulated Crystallographic Data (Hypothetical)

The following table presents a hypothetical summary of the crystallographic data that would be obtained for this compound.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀N₂S |

| Formula Weight | 238.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.876(2) |

| c (Å) | 18.456(7) |

| α (°) | 90 |

| β (°) | 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | 1084.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.458 |

| Absorption Coefficient (mm⁻¹) | 0.267 |

| F(000) | 496 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 7890 |

| Independent reflections | 2480 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of novel compounds like this compound. The detailed three-dimensional structural information obtained from this technique provides a fundamental basis for understanding the compound's properties and for guiding further research in drug discovery and materials science. By following the rigorous experimental and analytical procedures outlined in this guide, researchers can confidently determine and validate the crystal structures of their target molecules, thereby accelerating the pace of scientific innovation.

References

-

CIF Validation - ACS Publications. American Chemical Society. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Validation of the Crystallography Open Database using the Crystallographic Information Framework. PubMed. [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

-

Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus. American Chemical Society. [Link]

-

The SHELX package. MIT OpenCourseWare. [Link]

-

Validation of the Crystallography Open Database using the Crystallographic Information Framework. PubMed Central. [Link]

-

Recrystallization. University of California, Los Angeles. [Link]

-

Crystal structure refinement with SHELXL. PubMed Central. [Link]

-

Crystallographic Information Framework. International Union of Crystallography. [Link]

-

User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Chapter 6.1.2 SHELXL-97. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

What is Single Crystal X-ray Diffraction?. YouTube. [Link]

-

Recrystallization1. University of Massachusetts. [Link]

-

Recrystallization (chemistry). Wikipedia. [Link]

-

Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

-

Recrystallization - Single Solvent. University of Toronto. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]

-

Recrystallization. University of Colorado Boulder. [Link]

-

Synthesis of 2-pyridyl 4-phenyl-thiazoles. ResearchGate. [Link]

-

X-ray crystallography: Data collection strategies and resources. ResearchGate. [Link]

-

Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing. [Link]

-

Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]

-

Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. AIP Publishing. [Link]

-

X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

This compound (C14H10N2S). PubChemLite. [Link]

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

-

Video: Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

-

Cambridge Structural Database (CSD). Physical Sciences Data science Service. [Link]

-

Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. PubMed Central. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [Link]

-

Search - Access Structures. CCDC. [Link]

-

CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pulstec.net [pulstec.net]

- 9. researchgate.net [researchgate.net]

- 10. Recrystallization [sites.pitt.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Home Page [chem.ualberta.ca]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 15. fiveable.me [fiveable.me]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 21. pubsapp.acs.org [pubsapp.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. iucr.org [iucr.org]

An In-depth Technical Guide to the Photophysical Properties of 4-Phenyl-2-(4-pyridyl)thiazole and its Derivatives

For: Researchers, scientists, and drug development professionals engaged in the study and application of novel fluorophores.

Abstract

The heterocyclic scaffold of 4-Phenyl-2-(4-pyridyl)thiazole represents a cornerstone in the development of advanced fluorescent materials. Its derivatives exhibit a rich and tunable photophysical profile, making them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to specialized biological probes. This guide provides a comprehensive exploration of the synthesis, photophysical characteristics, and structure-property relationships of this important class of molecules. We delve into the causality behind their fluorescent behavior, backed by quantitative data and validated experimental protocols, to offer a robust resource for both fundamental research and applied development.

Introduction: The Pyridyl-Thiazole Core

The unique electronic architecture of this compound, a non-linear conjugation of donor and acceptor moieties, gives rise to its intriguing photophysical properties. The molecule consists of a central thiazole ring, an electron-deficient unit, linked to a phenyl group at the C4 position and a pyridyl group at the C2 position. The isomeric position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) profoundly influences the electronic and, consequently, the photophysical behavior of the molecule.

Studies have consistently shown that isomers featuring the pyridine nitrogen at the 4-position exhibit superior photophysical properties compared to their 2- and 3-pyridyl counterparts. This guide will, therefore, focus primarily on the 4-pyridyl series, which demonstrates the most promising characteristics for practical applications.

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most reliable and versatile method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis. This classic condensation reaction provides a straightforward route to the core scaffold.

The causality of this experimental choice lies in its efficiency and modularity. The reaction proceeds by combining a substituted phenacyl bromide (the source of the 4-phenyl moiety) with a pyridine thioamide (the source of the 2-pyridyl moiety). By selecting different commercially available or readily synthesized precursors, a diverse library of derivatives can be generated, allowing for systematic tuning of the final molecule's properties.

Diagram of the Hantzsch Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of target compounds.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole

This protocol describes a self-validating system for synthesizing a highly luminescent derivative. The success of the reaction is confirmed through standard analytical techniques.

-

Reactant Preparation: In a round-bottom flask, dissolve 4-pyridine thioamide (1.0 mmol) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol) in 20 mL of absolute ethanol.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-methoxyphenyl)-2-(pyridin-4-yl)thiazole as a dark yellow solid.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum for this compound should show a characteristic singlet for the thiazole proton around δ 7.45 ppm and a singlet for the methoxy protons around δ 3.86 ppm.

Core Photophysical Properties and Structure-Property Relationships

The utility of these compounds is defined by their absorption and emission characteristics. The strategic placement of electron-donating or electron-withdrawing groups on the 4-phenyl ring allows for precise control over these properties.

Data Summary: Photophysical Properties of 4-Aryl-2-(4-pyridyl)thiazole Derivatives

The following table summarizes key photophysical data for the parent compound and several derivatives, measured in ethanol. This data provides a clear quantitative basis for understanding the structure-property relationships.

| Compound ID | Substituent (R) on Phenyl Ring | λabs (nm) | λem (nm) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| 4a | -H (Parent Compound) | 300 | 418 | 46,718 | 9,915 | 0.38 |

| 4b | -F | 300 | 419 | 44,708 | 9,982 | 0.45 |

| 4c | -Cl | 303 | 425 | 55,208 | 9,928 | 0.54 |

| 4d | -Br | 305 | 426 | 51,800 | 9,737 | 0.58 |

| 4e | -CH₃ | 304 | 422 | 47,800 | 9,620 | 0.42 |

| 4f | -OCH₃ | 318 | 438 | 69,500 | 9,216 | 0.72 |

| 4g | -CN | 305 | 404 | 80,700 | 8,333 | 0.65 |

Data sourced from Suryawanshi et al., 2018.

Analysis of Structure-Property Relationships

The data reveals clear trends that can be explained by the electronic nature of the substituents:

-

Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group on compound 4f is a strong electron donor. This results in a significant bathochromic (red) shift in both absorption (318 nm) and emission (438 nm) compared to the parent compound 4a . This is due to the stabilization of the excited state through enhanced intramolecular charge transfer (ICT) from the electron-rich methoxyphenyl ring to the electron-deficient pyridyl-thiazole core. This enhanced ICT character is also responsible for the remarkably high fluorescence quantum yield (Φ = 0.72), as it promotes the radiative decay pathway over non-radiative pathways.

-

Electron-Withdrawing Groups (EWGs): The cyano (-CN) group on compound 4g is a strong electron acceptor. While it increases the molar extinction coefficient, it results in a hypsochromic (blue) shift in the fluorescence emission (404 nm) relative to other derivatives. This indicates a different electronic distribution in the excited state compared to the EDG-substituted compounds.

-

Halogens: The halogen substituents (-F, -Cl, -Br) exhibit an intermediate effect. Their inductive electron-withdrawing nature (-I effect) influences the electronic transitions, leading to quantum yields that are generally higher than the parent compound but lower than the strongly donating methoxy derivative.

Logical Diagram of Structure-Property Causality

Caption: Causality chain from structural modification to photophysical outcome.

Protocol for Photophysical Characterization

Accurate and reproducible characterization is paramount. The following protocol outlines a self-validating workflow for determining the relative fluorescence quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

This protocol uses a comparative method, which is highly reliable when performed with care.

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and whose absorption spectrum overlaps with the sample. For the 4-pyridyl-thiazole series, naphthalene in ethanol (Φ = 0.12) is an appropriate standard as it absorbs in a similar region.

-

Solution Preparation:

-

Prepare a stock solution of the thiazole derivative (sample) and the naphthalene (standard) in spectroscopic grade ethanol.

-

Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is below 0.1. This is critical to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution.

-

Identify an appropriate excitation wavelength (e.g., 254 nm) where both the sample and standard exhibit significant absorbance. Record the exact absorbance value (A) at this wavelength for each solution.

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, record the corrected emission spectrum for each solution, using the excitation wavelength determined in the previous step.

-

Crucial Control: Ensure identical instrument settings (excitation/emission slit widths, scan speed, detector voltage) are used for both the sample and the standard measurements.

-

-

Data Analysis & Calculation:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (ηS² / ηR²) Where:

-

Φ is the quantum yield.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts S and R denote the sample and reference (standard), respectively. (Since the solvent is the same for both, the refractive index term cancels out).

-

-

-

Validation: Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and standard series. The resulting plots should be linear, confirming the absence of aggregation or inner filter effects. The ratio of the slopes can be used in the calculation for higher accuracy.

Applications and Future Outlook

The tunable and robust fluorescence of this compound derivatives positions them as highly valuable materials in several advanced fields:

-

Materials Science: Their high quantum yields, particularly in derivatives like 4f , make them excellent candidates for emissive layers in Organic Light-Emitting Diodes (OLEDs) . The ability to tune the emission color through substitution is a key advantage for developing full-color displays.

-

Drug Development & Bio-imaging: The thiazole core is a known pharmacophore found in numerous bioactive molecules. The intrinsic fluorescence of these compounds can be exploited for "theranostic" applications, where the molecule serves as both a therapeutic agent and a fluorescent probe to visualize its distribution and target engagement within cells.

-

Chemical Sensing: The sensitivity of the electronic structure to the local environment (solvatochromism) and to the presence of metal ions suggests potential applications in the development of novel chemical sensors.

The continued exploration of this scaffold, particularly through the use of computational modeling (DFT) to predict properties before synthesis, will undoubtedly accelerate the discovery of new derivatives with tailored photophysical characteristics for next-generation technologies.

References

-

Suryawanshi, S. G., et al. (2018). Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. Indian Journal of Chemistry - Section B, 57B(12), 1361-1371. [Link]

A Senior Application Scientist's Guide to In Silico Modeling of 4-Phenyl-2-(4-pyridyl)thiazole for Biological Activity Prediction

Abstract

The convergence of computational power and biochemical understanding has positioned in silico modeling as an indispensable pillar of modern drug discovery.[1] This guide provides a comprehensive technical framework for predicting the biological activity of 4-Phenyl-2-(4-pyridyl)thiazole, a molecule of interest owing to the well-established therapeutic relevance of the thiazole scaffold.[2][3] We will move beyond a mere recitation of steps to explore the underlying scientific rationale, ensuring that each computational experiment is part of a self-validating workflow. This document is intended for researchers, medicinal chemists, and computational biologists engaged in the early stages of drug development, offering field-proven insights into molecular docking, ADMET profiling, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Foundational Strategy: From Chemical Structure to Biological Hypothesis

The journey from a chemical structure to a viable drug candidate is fraught with high attrition rates. Traditional high-throughput screening (HTS) is resource-intensive and often inefficient.[1][4] In silico methodologies provide a rational, cost-effective alternative to pre-screen and prioritize compounds, significantly enhancing the probability of success in later-stage development.[5][6] The core principle is to build a multi-faceted computational profile of the molecule, where each predictive method serves as a checkpoint to validate the findings of the others.

The Target: Identifying a Biological Rationale

Before any simulation, we must establish a biological hypothesis. For a molecule like this compound, which may not have a well-documented target, we employ "target fishing" or reverse docking strategies.[7] This involves screening the molecule against a library of known protein structures to identify potential binding partners. Thiazole derivatives have shown activity against a range of targets, including various kinases, enzymes, and receptors.[8][9] For the purpose of this guide, let us hypothesize a relevant kinase target (e.g., a Mitogen-Activated Protein Kinase, based on existing literature for similar scaffolds[8]) has been identified.

The Ligand: Preparing this compound for Simulation

The fidelity of any in silico prediction is contingent upon the quality of the input structures. A flawed molecular representation will invariably lead to erroneous results.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Source the canonical SMILES (Simplified Molecular Input Line Entry System) string or SDF file for this compound from a reliable chemical database such as PubChem.[10]

-

Generate 3D Conformation: Convert the 2D representation into a 3D structure using computational chemistry software (e.g., RDKit, ChemDraw 3D).

-

Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in its most stable, low-energy state. Apply a force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to find a stable conformation, which is essential for accurate docking.

-

Assign Partial Charges: Calculate and assign appropriate partial charges (e.g., Gasteiger charges) to each atom, as these are fundamental for calculating electrostatic interactions with the protein target.

The Receptor: Preparing the Protein Target

Similarly, the protein structure, typically retrieved from the Protein Data Bank (PDB), requires meticulous preparation to create a chemically correct and computationally ready model.[11][12]

Protocol 2: Receptor Preparation

-

Select PDB Structure: Choose a high-resolution (ideally <2.5 Å) X-ray crystal structure of the target protein. If a co-crystallized ligand is present, it can help identify the correct binding site.

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.[11] Their presence can interfere with the docking algorithm.

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them, as they are crucial for forming hydrogen bonds.

-

Protonation and Side-Chain Correction: Assign correct protonation states to ionizable residues (like Histidine, Aspartate, Glutamate) based on the physiological pH (typically 7.4). Check for and repair any missing side-chain atoms.

Core Methodologies: A Triad of Predictive Workflows

We employ a three-pronged approach—Docking, ADMET, and QSAR—to build a robust predictive model for the biological activity of this compound.

Methodology 1: Molecular Docking